N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, an oxazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiolane and oxazole intermediates. The thiolane intermediate can be synthesized through the oxidation of tetrahydrothiophene, while the oxazole intermediate is often prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
Uniqueness
Compared to these similar compounds, N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its combination of the thiolane and oxazole rings, which imparts unique chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound, with a molecular formula of C15H16N2O4S and a molecular weight of 320.4 g/mol. The synthesis typically involves multiple steps:
- Preparation of Thiolane and Oxazole Intermediates : The thiolane is synthesized via oxidation of tetrahydrothiophene, while the oxazole is formed through cyclization reactions.
- Coupling Reactions : The final step involves the coupling of these intermediates under controlled conditions to yield the target compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, which can lead to various therapeutic effects:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways.
- Anticancer Activity : It may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Pharmacological Properties
Research indicates that derivatives of oxazole and thiadiazole compounds exhibit significant pharmacological properties. Here are some key findings related to the biological activity of similar compounds:
Compound | Activity | IC50 (μM) | Target |
---|---|---|---|
Compound 1 | Anticancer | 0.072 | Cancer Cells |
Compound 2 | Anti-TB | 0.045 | Mycobacterium tuberculosis |
Compound 3 | Anti-inflammatory | Not specified | Inflammatory mediators |
These results suggest that modifications to the oxazole structure can enhance biological efficacy against various diseases .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anti-Tubercular Activity : A study demonstrated that a derivative with an oxadiazole moiety showed 92% inhibition against Mycobacterium tuberculosis at specific concentrations .
- Cancer Cell Lines : Another investigation revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-15(16-9-11-6-7-22(19,20)10-11)13-8-14(21-17-13)12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCLMPIUNRQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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